molecular formula C10H12O2 B1361085 Ethyl 2-methylbenzoate CAS No. 87-24-1

Ethyl 2-methylbenzoate

Cat. No. B1361085
CAS RN: 87-24-1
M. Wt: 164.2 g/mol
InChI Key: SOUAXOGPALPTTC-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of 2-methylbenzoic acid ethyl ester (16.4 g, 99.87 mmol) in CCl4 (100 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and 2,2′-azobisisobutyronitrile (3.28 g, 19.97 mmol). The resulting mixture is heated at reflux for 2 h. After the mixture is cooled to RT, the solid is filtered off and the filtrate is concentrated and extracted with EtOAc. The EtOAc solution is washed with brine and dried over MgSO4, filtered and concentrated to afford the title compound as a pale yellow oil.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11])[CH3:2].[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][Br:13])[CH3:2]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)C)=O
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.28 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC=C1)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.